molecular formula C11H14O2 B163765 5-Phenylpent-4-enyl-1-hydroperoxide CAS No. 87864-20-8

5-Phenylpent-4-enyl-1-hydroperoxide

Cat. No. B163765
CAS RN: 87864-20-8
M. Wt: 178.23 g/mol
InChI Key: MQSMIOKTOYAPHO-WEVVVXLNSA-N
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Description

5-Phenylpent-4-enyl-1-hydroperoxide is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as Hydroperoxide, 5-phenyl-4-penten-1-yl .


Synthesis Analysis

The peroxidase activity of prostaglandin H (PGH) synthase catalyzes the reduction of 5-phenyl-4-pentenyl hydroperoxide to 5-phenyl-4-pentenyl alcohol . The kinetics and products of the reaction establish PGH synthase as a classical heme peroxidase .


Molecular Structure Analysis

The molecular structure of 5-Phenylpent-4-enyl-1-hydroperoxide is represented by the molecular formula C11H14O2 .


Chemical Reactions Analysis

The peroxidase activity of prostaglandin H (PGH) synthase catalyzes the reduction of 5-phenyl-4-pentenyl hydroperoxide to 5-phenyl-4-pentenyl alcohol . The kinetics and products of the reaction establish PGH synthase as a classical heme peroxidase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenylpent-4-enyl-1-hydroperoxide include a boiling point of 347.7±31.0 °C (Predicted), a density of 1.065±0.06 g/cm3 (Predicted), and a pKa of 11.61±0.10 (Predicted) .

Scientific Research Applications

Hydroperoxide Rearrangement in Organic Synthesis

Hydroperoxides, including compounds like 5-Phenylpent-4-enyl-1-hydroperoxide, are notable for their roles in organic synthesis. For instance, tert-butylhydroperoxide is extensively utilized in Sharpless epoxidations of allylic alcohols and in the production of propylene oxide by the oxirane process. The study by Hamann and Liebscher (2000) emphasizes the importance of hydroperoxides as intermediates in industrial processes, such as the Hock process used in the synthesis of phenol and acetone. The researchers also introduced a novel outcome of hydroperoxide rearrangement, yielding R-phenoxyhydroperoxide, geminal dihydroperoxide, and bis(hydroperoxy)-dialkylperoxide moieties. This highlights the versatile nature of hydroperoxides in synthetic chemistry and their potential in generating a range of valuable chemical compounds (Hamann & Liebscher, 2000).

Catalytic Activity and Peroxidase Mechanisms

Alkyl hydroperoxides, potentially including 5-Phenylpent-4-enyl-1-hydroperoxide, are recognized for their stability and are commonly used as terminal oxidants. Wegeberg, Browne, and McKenzie (2018) explored the disproportionation of alkyl peroxides catalyzed by the [Fe(tpena)]2+ complex. This study is significant for understanding the catalytic behavior of hydroperoxides and their potential in various chemical processes, including the effective production of O2 and alcohols like tert-butanol and cumyl alcohol. The mechanism proposed involves transient alkyl- and acyl-peroxide adducts, offering insights into the catalytic pathways of hydroperoxides (Wegeberg, Browne, & McKenzie, 2018).

Immunogenic Complex Formation in Allergic Contact Dermatitis

5-Phenylpent-4-enyl-1-hydroperoxide, like other hydroperoxides, may form specific immunogenic complexes via radical pathways, a key step in allergic contact dermatitis. Johansson et al. (2009) studied this mechanism and proposed that immunogenic complexes of olefinic hydroperoxides can be formed via the radical thiol-ene mechanism. These complexes are specific to individual olefinic hydroperoxides due to the inclusion of a terpene moiety derived from the hydroperoxide. This study offers an understanding of the specificity of the immune response to structurally different hydroperoxides (Johansson et al., 2009).

Radical Formation and Sensitizing Capacity in Contact Allergens

Understanding the nature and reactions of radicals formed from hydroperoxides is crucial in studying their sensitizing potential in allergic contact dermatitis. Johansson, Giménez-Arnau, Grøtli, Karlberg, and Börje (2008) examined the radical formation from allylic hydroperoxides and found that both carbon- and oxygen-centered radicals are important intermediates in the formation of hapten-protein complexes, relevant to allergic contact dermatitis. This study sheds light on the potential of hydroperoxides as contact allergens and their mechanisms in inducing allergic reactions (Johansson, Giménez-Arnau, Grøtli, Karlberg, & Börje, 2008).

properties

IUPAC Name

[(E)-5-hydroperoxypent-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMIOKTOYAPHO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCOO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCOO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044913
Record name [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpent-4-enyl-1-hydroperoxide

CAS RN

94242-71-4, 87864-20-8
Record name 5-Phenylpent-4-enyl-1-hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87864-20-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PD Josephy - Free Radical Biology and Medicine, 1989 - Elsevier
… Ultraviolet-visible spectroscopic evidence for compounds I and I1 has been obtained, using 5-phenylpent4-enyl-1-hydroperoxide as oxidizing substrate. 20 However, the electronic …
Number of citations: 20 www.sciencedirect.com
M Sono, MP Roach, ED Coulter, JH Dawson - Chemical reviews, 1996 - ACS Publications
Dioxygen (O2) serves two essential functions in aerobic life. It is both a terminal electron acceptor and a biosynthetic reagent. It is this latter role for dioxygen that will be the focus of this …
Number of citations: 875 pubs.acs.org
OFIBY NONSTEROIDAL - … Of The Iubmb Symposium On Protein …, 1994 - books.google.com
… Lambier et al. 14 found that reaction of purified PGHS with 5-phenylpent-4enyl-1-hydroperoxide produced initial spectral changes similar to those found for Compound I of horseradish …
Number of citations: 0 books.google.com

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